molecular formula C12H11N3O2 B8340510 Methyl (4-quinolinylmethylene)carbazate

Methyl (4-quinolinylmethylene)carbazate

Cat. No.: B8340510
M. Wt: 229.23 g/mol
InChI Key: MIZOHZRBRCDUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-quinolinylmethylene)carbazate is a carbazate derivative characterized by a quinoline moiety linked via a methylene group to a carbazate functional group. Carbazates are known for their versatility in coordination chemistry, pharmacological applications, and as intermediates in synthesizing heterocyclic compounds like 1,3,4-oxadiazoles .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl N-(quinolin-4-ylmethylideneamino)carbamate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)15-14-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,15,16)

InChI Key

MIZOHZRBRCDUPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=CC1=CC=NC2=CC=CC=C12

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Crystallographic and Bonding Parameters of Carbazate Derivatives

Compound C=N Bond Length (Å) Space Group Hydrogen Bonding Interactions Reference
Methyl (4-quinolinylmethylene)carbazate* ~1.27 (inferred) N–H⋯O, C–H⋯O (hypothesized)
(E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate 1.273 (C8–N2) P21/c O–H⋯N (intramolecular), N–H⋯O, C–H⋯O
Methyl 3-(4-methylbenzylidene)carbazate 1.273 (C8–N2) P21/c N–H⋯O (intermolecular)
Methyl 3-(3-pyridylmethylene)carbazate N–H⋯O, C–H⋯π

*Inferred from analogs due to lack of direct data.

Key Observations :

  • The C=N bond length (~1.27 Å) is consistent across analogs, indicating strong double-bond character .
  • Substitutents on the benzylidene/pyridyl/quinolinyl groups dictate hydrogen-bonding patterns. For example, bromine and hydroxyl groups in (E)-methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate enable intramolecular O–H⋯N bonds, absent in simpler analogs .
  • The quinolinyl group’s bulkiness may reduce crystal symmetry compared to smaller substituents like pyridyl or methylbenzylidene.

Physicochemical and Functional Properties

Table 2: Functional Comparison of Carbazate Derivatives

Compound Solubility Stability Notable Applications Reference
This compound* Low (aromatic) High (H-bonding) Potential antimicrobial/coordination chemistry
Benzyl carbazate Moderate Moderate Flavor/fragrance (OAV > 1 in HPP-treated foods)
(E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate Low (Br substituents) High Photochromic materials, enzyme mimics

*Inferred from structural analogs.

Key Insights :

  • Aromatic Substituents: Quinolinyl and brominated benzylidene groups reduce solubility in polar solvents compared to benzyl or pyridyl derivatives .
  • Volatility : Benzyl carbazate’s high OAV (odor activity value) in food systems highlights carbazates’ role in flavor chemistry, though this is substituent-dependent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.